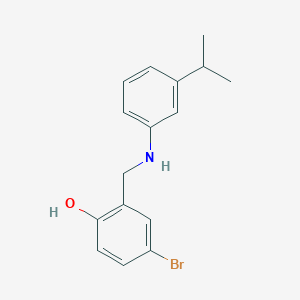
4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol typically involves a multi-step process. One common method includes the bromination of 2-methylphenol followed by a substitution reaction with 3-isopropylaniline . The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as the laboratory synthesis but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in amines .
科学研究应用
4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol is widely used in scientific research, particularly in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action for 4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
2-Bromo-4-methylphenol: Similar in structure but with different substituents.
4-Bromo-3-methylphenol: Another brominated phenol with distinct properties.
4-Bromo-2-(((5-methyl-3-isoxazolyl)imino)methyl)phenol: A compound with a similar core structure but different functional groups
Uniqueness
4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol is unique due to its specific combination of bromine, isopropyl, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications .
生物活性
4-Bromo-2-(((3-isopropylphenyl)amino)methyl)phenol, a compound with significant biological activity, is part of a broader class of indole derivatives known for their diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C15H16BrN. Its structure includes a bromine atom, a phenolic hydroxyl group, and an isopropyl-substituted aniline moiety. This unique combination contributes to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound exhibits high affinity for multiple receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It can inhibit specific enzymes, which plays a crucial role in its therapeutic effects.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit several pharmacological effects:
- Antioxidant Activity : The presence of a phenolic group enhances its capacity to scavenge free radicals.
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory mediators.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics, indicating strong antibacterial properties.
- Antioxidant Studies : In vitro assays demonstrated that this compound exhibited potent antioxidant activity, comparable to well-known antioxidants like ascorbic acid.
- Cell Viability Assays : Research involving cell lines showed that the compound improved cell viability in models of oxidative stress, suggesting potential neuroprotective effects.
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus | |
| Antioxidant | Comparable to ascorbic acid | |
| Anti-inflammatory | Modulation of inflammatory markers |
Biochemical Pathways
The biochemical pathways influenced by this compound include:
- Oxidative Stress Response : The compound activates pathways that enhance cellular defenses against oxidative damage.
- Inflammatory Pathways : It modulates cytokine production, leading to reduced inflammation.
属性
IUPAC Name |
4-bromo-2-[(3-propan-2-ylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-11(2)12-4-3-5-15(9-12)18-10-13-8-14(17)6-7-16(13)19/h3-9,11,18-19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKXLBPNJBWUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NCC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













